molecular formula C8H4N4O2 B571730 Benzo[1,2-d:4,5-d']diimidazole-4,8(1H,5H)-dione(9CI) CAS No. 111886-16-9

Benzo[1,2-d:4,5-d']diimidazole-4,8(1H,5H)-dione(9CI)

Cat. No. B571730
M. Wt: 188.146
InChI Key: PNBDXKUYTMQOMX-UHFFFAOYSA-N
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Description

Benzo[1,2-d:4,5-d’]diimidazole-4,8(1H,5H)-dione(9CI) is a chemical compound with the molecular formula CHN . It has an average mass of 160.136 Da and a monoisotopic mass of 160.049744 Da .


Synthesis Analysis

A metal–organic framework (MOF) built from a combination of metal cations, neutral azole ligands and sulphate anions, [Cu2(DHBDI)3(SO4)2]n (1, DHBDI = 1H,5H-benzo [1,2-d:4,5-d′]diimidazole), was synthesized . This MOF exhibits good chemical stability in acids, bases and boiling water while showing high hydrophilicity .


Molecular Structure Analysis

The molecular structure of Benzo[1,2-d:4,5-d’]diimidazole-4,8(1H,5H)-dione(9CI) is complex, with multiple rings and nitrogen atoms . More detailed structural analysis would require specific spectroscopic data or computational modeling.

Future Directions

The future directions for research on Benzo[1,2-d:4,5-d’]diimidazole-4,8(1H,5H)-dione(9CI) could involve its use in the synthesis of metal–organic frameworks . These frameworks have potential applications in various fields due to their unique properties, such as high hydrophilicity and good chemical stability .

properties

IUPAC Name

3,5-dihydroimidazo[4,5-f]benzimidazole-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N4O2/c13-7-3-4(10-1-9-3)8(14)6-5(7)11-2-12-6/h1-2H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNBDXKUYTMQOMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=O)C3=C(C2=O)N=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20723643
Record name Benzo[1,2-d:4,5-d']diimidazole-4,8(1H,7H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20723643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzo[1,2-d:4,5-d']diimidazole-4,8(1H,5H)-dione(9CI)

CAS RN

111886-16-9
Record name Benzo[1,2-d:4,5-d']diimidazole-4,8(1H,7H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20723643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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